2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O5S and its molecular weight is 483.58. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Compounds with sulfonyl and acetamide groups have been widely studied for their pharmacological properties. The synthesis and evaluation of novel acetamide derivatives, including those with complex heterocyclic structures similar to the one , often target antimicrobial activities. For instance, Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives, showing promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). This suggests potential research pathways for exploring the antimicrobial properties of compounds structurally related to "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide".
Chemical Synthesis and Catalysis
Sulfonyl groups play a critical role in chemical synthesis, serving as activating groups or intermediates in complex reactions. Research on sulfonyl azides, for example, highlights their utility as reagents for diazo transfer in the synthesis of β-keto esters and oxo sulfones, which are valuable in various synthetic and medicinal chemistry applications (Katritzky, Widyan, & Gyanda, 2008). The presence of a sulfonyl group in the compound could indicate its utility in similar synthetic transformations.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-33-22-13-7-5-11-20(22)26-24(29)18-34(31,32)23-16-28(21-12-6-4-10-19(21)23)17-25(30)27-14-8-2-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFJLIAZSZSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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